molecular formula C11H12ClN3 B2353986 2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine CAS No. 2445791-51-3

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine

Cat. No. B2353986
CAS RN: 2445791-51-3
M. Wt: 221.69
InChI Key: FJIIIKNEWIMDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine is a chemical compound with the CAS Number: 2445791-51-3 . It has a molecular weight of 221.69 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClN3/c1-2-8-7-13-11(12)15-10(8)14-9-5-3-4-6-9/h1,7,9H,3-6H2,(H,13,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine is involved in the synthesis of various nitrogen heterocyclic compounds. For instance, Farouk, Ibrahim, and El-Gohary (2021) demonstrated its utility in synthesizing pyrazoles, pyrimidines, pyridopyrimidine, and diazepine through reactions with diverse bifunctional nucleophiles (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Activity

The compound has been studied for its biological activity. A study by Noolvi, Agrawal, Patel, Badiger, Gaba, and Zambre (2014) investigated azetidine-2-one derivatives of 1H-benzimidazole for antimicrobial and cytotoxic properties, highlighting the potential medical applications of derivatives of this compound (Noolvi et al., 2014).

Chemotherapeutic Research

In chemotherapeutic research, Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, and Zheng, Yin (2015) synthesized enantiomeric derivatives and explored their antitumor activity against cancer cells, providing insight into its application in cancer treatment (Gao et al., 2015).

Enantioselective Synthesis

Ruoyan Huang, Xingkuan Chen, Chengli Mou, Guoyong Luo, Yongjia Li, Xiangyang Li, Wei Xue, Zhichao Jin, and Y. Chi (2019) explored the compound's use in the enantioselective synthesis of dihydroquinoxalines, which are central to numerous natural products and synthetic bioactive molecules (Huang et al., 2019).

Heterocyclic Synthesis

In the field of heterocyclic synthesis, Averin, Ulanovskaya, and Beletskaya (2008) studied the amination of chloropyrimidines by polyamines, showing the versatility of these compounds in creating diverse chemical structures (Averin, Ulanovskaya, & Beletskaya, 2008).

Pharmaceutical Applications

Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, and Mohammadreza Moghaddam‐manesh (2016) explored the synthesis and potential antibacterial activity of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, indicating the pharmaceutical applications of these derivatives (Etemadi et al., 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine .

properties

IUPAC Name

2-chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-8-7-13-11(12)15-10(8)14-9-5-3-4-6-9/h1,7,9H,3-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIIKNEWIMDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1NC2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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